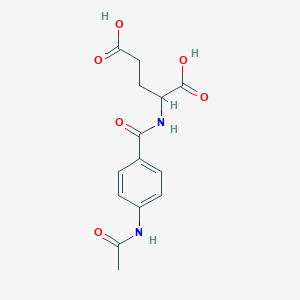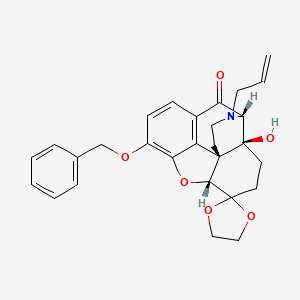
9'-(Benzyloxy)-13'-one Naloxone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9’-(Benzyloxy)-13’-one Naloxone is a derivative of naloxone, a well-known opioid receptor antagonist used primarily to counteract the effects of opioid overdose. This compound has a molecular formula of C28H31NO5 and a molecular weight of 461.549 g/mol . It is characterized by the presence of a benzyloxy group at the 9’ position and a ketone group at the 13’ position, which may confer unique chemical and pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9’-(Benzyloxy)-13’-one Naloxone typically involves the introduction of a benzyloxy group to the naloxone molecule. This can be achieved through a series of organic reactions, including protection and deprotection steps, as well as selective oxidation and reduction reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods: Industrial production of 9’-(Benzyloxy)-13’-one Naloxone may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods allow for efficient and scalable production of the compound, ensuring consistency and quality in the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 9’-(Benzyloxy)-13’-one Naloxone can undergo various chemical reactions, including:
Oxidation: The ketone group at the 13’ position can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include nucleophiles such as amines, thiols, and halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group may yield carboxylic acids, while reduction may yield alcohols .
Applications De Recherche Scientifique
9’-(Benzyloxy)-13’-one Naloxone has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 9’-(Benzyloxy)-13’-one Naloxone involves its interaction with opioid receptors, particularly the μ-opioid receptor. As an opioid receptor antagonist, it binds to these receptors with high affinity, preventing the binding of opioid agonists such as morphine and fentanyl. This competitive inhibition effectively reverses the effects of opioid overdose, including respiratory depression and sedation .
Comparaison Avec Des Composés Similaires
Naloxone: The parent compound, widely used as an opioid antagonist.
Naltrexone: Another opioid receptor antagonist with a longer duration of action.
Methylnaltrexone: A quaternary derivative of naltrexone, used to treat opioid-induced constipation
Uniqueness: 9’-(Benzyloxy)-13’-one Naloxone is unique due to the presence of the benzyloxy group at the 9’ position and the ketone group at the 13’ position. These structural modifications may confer distinct pharmacokinetic and pharmacodynamic properties, potentially enhancing its efficacy and safety profile compared to other opioid antagonists .
Propriétés
Formule moléculaire |
C28H29NO6 |
|---|---|
Poids moléculaire |
475.5 g/mol |
Nom IUPAC |
(4S,4aS,7aR,12bS)-4a-hydroxy-9-phenylmethoxy-3-prop-2-enylspiro[1,2,4,5,6,7a-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7,2'-1,3-dioxolane]-13-one |
InChI |
InChI=1S/C28H29NO6/c1-2-13-29-14-12-26-21-19-8-9-20(32-17-18-6-4-3-5-7-18)23(21)35-25(26)28(33-15-16-34-28)11-10-27(26,31)24(29)22(19)30/h2-9,24-25,31H,1,10-17H2/t24-,25-,26+,27-/m1/s1 |
Clé InChI |
GLVPFVGORVSKNN-JVYGEBFASA-N |
SMILES isomérique |
C=CCN1CC[C@]23[C@@H]4C5(CC[C@]2([C@H]1C(=O)C6=C3C(=C(C=C6)OCC7=CC=CC=C7)O4)O)OCCO5 |
SMILES canonique |
C=CCN1CCC23C4C5(CCC2(C1C(=O)C6=C3C(=C(C=C6)OCC7=CC=CC=C7)O4)O)OCCO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


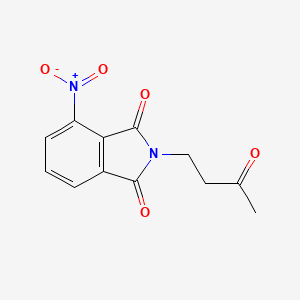
![Tert-butyl 4-[2-[4-(tetrazol-1-yl)phenyl]acetyl]piperazine-1-carboxylate](/img/structure/B13864554.png)
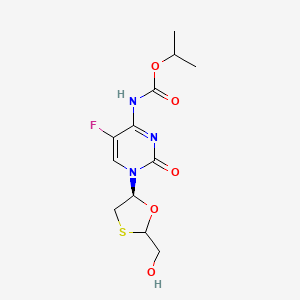
![[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-3-yl] dihydrogen phosphate;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-3-yl] dihydrogen phosphate](/img/structure/B13864562.png)


![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(Z)-(4-methylpiperazin-1-yl)iminomethyl]-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B13864578.png)
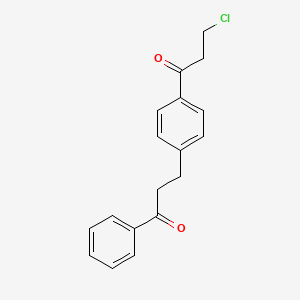
![(2S,3S,4S,5R,6S)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13864580.png)


![Benz[e]acephenanthrylene-13C6](/img/structure/B13864590.png)

